Furo[2,3-c]pyridine-7-methanamine
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Overview
Description
Furo[2,3-c]pyridine-7-methanamine is a heterocyclic compound that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound features a fused ring structure combining furan and pyridine moieties, which contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-c]pyridine-7-methanamine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-aminopyridine and furfural can undergo cyclization in the presence of a catalyst to form the desired heterocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Furo[2,3-c]pyridine-7-methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furo[2,3-c]pyridine-7-carboxylic acid, while substitution reactions can produce various derivatives with different functional groups .
Scientific Research Applications
Furo[2,3-c]pyridine-7-methanamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its therapeutic potential in drug discovery, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of Furo[2,3-c]pyridine-7-methanamine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
- Furo[2,3-b]pyridine
- Furo[3,2-c]pyridine
- Furo[3,2-b]pyridine
Uniqueness
Furo[2,3-c]pyridine-7-methanamine is unique due to its specific ring structure and the presence of an amine group, which imparts distinct chemical and biological properties. Compared to other furopyridines, it may offer different reactivity and interaction profiles, making it valuable for specific applications in drug discovery and materials science .
Properties
IUPAC Name |
furo[2,3-c]pyridin-7-ylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c9-5-7-8-6(1-3-10-7)2-4-11-8/h1-4H,5,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AACZJEXMQIRJJB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1C=CO2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441975 |
Source
|
Record name | Furo[2,3-c]pyridine-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
193750-83-3 |
Source
|
Record name | Furo[2,3-c]pyridine-7-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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